molecular formula C9H6N2O B570991 2H-Oxazolo[5,4-g]indole CAS No. 117025-06-6

2H-Oxazolo[5,4-g]indole

Cat. No.: B570991
CAS No.: 117025-06-6
M. Wt: 158.16
InChI Key: YFTCINSQIPXHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Oxazolo[5,4-g]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The oxazole ring is known for its diverse biological activities, while the indole ring is a common scaffold in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxazolo[5,4-g]indole typically involves the cyclization of appropriate precursors. One common method is the condensation of an indole derivative with an oxazole precursor under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo[5,4-g]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .

Scientific Research Applications

2H-Oxazolo[5,4-g]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-Oxazolo[5,4-g]indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Oxazolo[5,4-g]indole is unique due to its combination of oxazole and indole rings, which imparts a distinct set of chemical and biological properties.

Properties

CAS No.

117025-06-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

2H-pyrrolo[2,3-e][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2

InChI Key

YFTCINSQIPXHQY-UHFFFAOYSA-N

SMILES

C1N=C2C(=CC=C3C2=NC=C3)O1

Synonyms

2H-Pyrrolo[2,3-e]benzoxazole (9CI)

Origin of Product

United States

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